REACTION_CXSMILES
|
O.OO.[O:4]1CCCC1.[F:9][C:10]1[C:15]([CH3:16])=[CH:14][C:13](B(O)O)=[CH:12][N:11]=1>O>[F:9][C:10]1[N:11]=[CH:12][C:13]([OH:4])=[CH:14][C:15]=1[CH3:16] |f:0.1|
|
Name
|
Hydrogen peroxide water
|
Quantity
|
4.37 mL
|
Type
|
reactant
|
Smiles
|
O.OO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
FC1=NC=C(C=C1C)B(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with aqueous 5% sodium thiosulfate solution and saturated saline water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=N1)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.03 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |